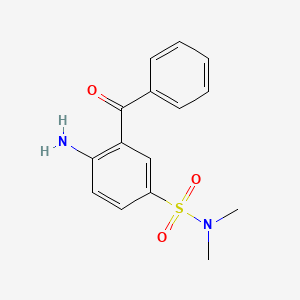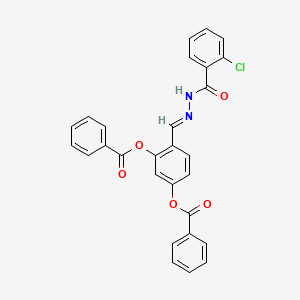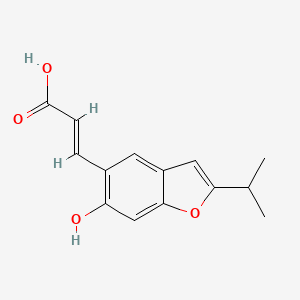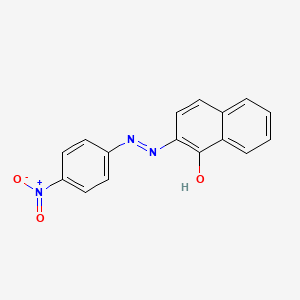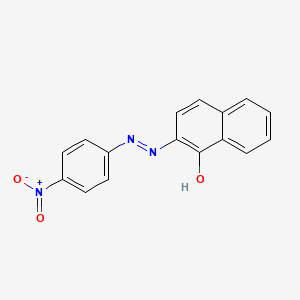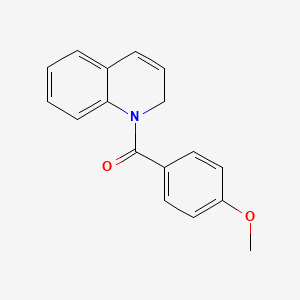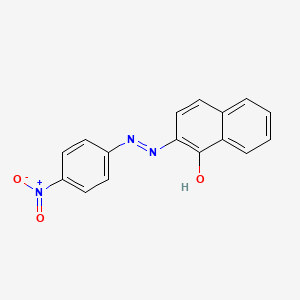![molecular formula C11H10N2O4 B11998483 Acetamide, n-[1-(4-nitrobenzoyl)ethenyl]- CAS No. 6627-80-1](/img/structure/B11998483.png)
Acetamide, n-[1-(4-nitrobenzoyl)ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-nitrobenzoyl)vinyl]acetamide is an organic compound with the molecular formula C11H10N2O4. It is characterized by the presence of a nitrobenzoyl group attached to a vinylacetamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[1-(4-nitrobenzoyl)vinyl]acetamide can be synthesized through several methods. One common approach involves the direct condensation of acetamides with ketones. Another method includes the addition of an organometallic reagent to a nitrile followed by quenching of the resulting imine with an electrophile . Additionally, transition metal-catalyzed coupling of vinyl derivatives such as vinyl halides, triflates, or tosylates can also be employed .
Industrial Production Methods
Industrial production of N-[1-(4-nitrobenzoyl)vinyl]acetamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-nitrobenzoyl)vinyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The vinyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted vinylacetamide compounds .
Scientific Research Applications
N-[1-(4-nitrobenzoyl)vinyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-nitrobenzoyl)vinyl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, depending on the specific context and target molecules involved .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-bromophenyl)vinyl]acetamide
- N-[1-(2-furanyl)ethenyl]acetamide
Uniqueness
N-[1-(4-nitrobenzoyl)vinyl]acetamide is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents, such as bromophenyl or furanyl groups .
Properties
CAS No. |
6627-80-1 |
|---|---|
Molecular Formula |
C11H10N2O4 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
N-[3-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide |
InChI |
InChI=1S/C11H10N2O4/c1-7(12-8(2)14)11(15)9-3-5-10(6-4-9)13(16)17/h3-6H,1H2,2H3,(H,12,14) |
InChI Key |
AVRXZPGGJMSNNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


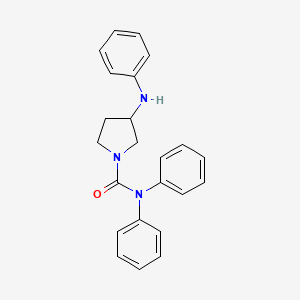
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11998414.png)

![(4Z)-4-[(1-methyl-1H-indol-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11998426.png)

